4-(1-Amino-2-hydroxyethyl)benzoic acid
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Overview
Description
4-(1-Amino-2-hydroxyethyl)benzoic acid is an organic compound with the molecular formula C9H11NO3 It is a derivative of benzoic acid, featuring an amino group and a hydroxyethyl group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Amino-2-hydroxyethyl)benzoic acid can be achieved through several methods. One common approach involves the nitration of 4-hydroxybenzoic acid, followed by reduction to introduce the amino group. The hydroxyethyl group can be introduced through a subsequent reaction with ethylene oxide under basic conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale nitration and reduction processes. The use of catalysts such as palladium on carbon (Pd/C) can enhance the efficiency of the reduction step. The final product is purified through recrystallization and filtration techniques to achieve high purity .
Chemical Reactions Analysis
Types of Reactions
4-(1-Amino-2-hydroxyethyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The amino and hydroxyethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used.
Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted benzoic acid derivatives depending on the reagents used.
Scientific Research Applications
4-(1-Amino-2-hydroxyethyl)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Investigated for its potential role in enzyme inhibition and as a probe for studying biochemical pathways.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(1-Amino-2-hydroxyethyl)benzoic acid involves its interaction with specific molecular targets. It is believed to act as an inhibitor of certain enzymes, such as cyclooxygenase-2 (COX-2), which plays a role in inflammation. The compound may also interfere with folic acid synthesis, similar to other benzoic acid derivatives .
Comparison with Similar Compounds
Similar Compounds
4-Aminobenzoic acid: A simpler analog with only an amino group attached to the benzene ring.
2-Aminobenzoic acid (Anthranilic acid): An isomer with the amino group in the ortho position relative to the carboxyl group.
4-(2-Hydroxyethyl)benzoic acid: A compound with a hydroxyethyl group but lacking the amino group
Uniqueness
4-(1-Amino-2-hydroxyethyl)benzoic acid is unique due to the presence of both amino and hydroxyethyl groups, which confer distinct chemical reactivity and biological activity. This dual functionality allows for a broader range of applications and interactions compared to its simpler analogs.
Properties
Molecular Formula |
C9H11NO3 |
---|---|
Molecular Weight |
181.19 g/mol |
IUPAC Name |
4-(1-amino-2-hydroxyethyl)benzoic acid |
InChI |
InChI=1S/C9H11NO3/c10-8(5-11)6-1-3-7(4-2-6)9(12)13/h1-4,8,11H,5,10H2,(H,12,13) |
InChI Key |
YAJRZOXNTFDYLP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(CO)N)C(=O)O |
Origin of Product |
United States |
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